molecular formula C11H15N3O3 B1480152 6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid CAS No. 2019579-23-6

6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid

Cat. No.: B1480152
CAS No.: 2019579-23-6
M. Wt: 237.25 g/mol
InChI Key: YRYFWNTVAOQTIR-UHFFFAOYSA-N
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Description

6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H15N3O3 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
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Biological Activity

6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, pharmacological properties, and various biological activities, including its role in enzyme inhibition and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a 2,6-dimethylmorpholine moiety and a carboxylic acid group. This unique structure may influence its interactions with biological targets.

Enzyme Inhibition

One of the primary areas of research surrounding this compound is its role as an enzyme inhibitor. It has been investigated for its potential to inhibit various enzymes, including:

  • Angiotensin-Converting Enzyme (ACE) : Compounds similar to this pyrimidine derivative have shown promising ACE inhibition, which is crucial in managing hypertension. For instance, related compounds demonstrated IC50 values ranging from 0.07 µM to over 100 µM in various studies .
  • Phosphodiesterases (PDEs) : The compound's structural analogs have been studied for their inhibitory effects on PDE4, which plays a significant role in inflammation and cognitive processes. Specific derivatives have demonstrated selective inhibition with IC50 values as low as 0.19 µM .

Antitumor Activity

Research has indicated that derivatives of pyrimidine-containing compounds can exhibit antitumor properties. For example, some studies reported that structurally related compounds were effective against specific cancer cell lines, showing IC50 values in the nanomolar range . The mechanism often involves the inhibition of key kinases involved in tumor growth.

Case Study 1: ACE Inhibition

A study focusing on the synthesis of various pyrimidine derivatives revealed that certain modifications led to enhanced ACE inhibition. For example, the introduction of different substituents on the pyrimidine ring significantly affected the inhibitory activity, with some compounds achieving IC50 values below 0.01 µM .

Case Study 2: Antitumor Activity

In another investigation, a series of pyrimidine derivatives were evaluated for their antitumor activity against human cancer cell lines. One notable compound exhibited an IC50 value of approximately 0.64 µM against multiple myeloma cells, suggesting significant potential for cancer therapy .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes involved in metabolic pathways and signal transduction. The morpholine ring enhances the compound's ability to engage with these targets, potentially leading to modulation of their activity.

Comparative Analysis

A comparative analysis of similar compounds reveals that variations in substituents on the pyrimidine ring can lead to significant differences in biological activity:

Compound StructureTarget EnzymeIC50 Value (µM)Biological Activity
Pyrimidine AACE0.07Strong Inhibitor
Pyrimidine BPDE40.19Moderate Inhibitor
Pyrimidine CFGFR1<4.1Antitumor Activity

Scientific Research Applications

Chemical Synthesis and Research Applications

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of complex molecules that can be utilized in various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The presence of the morpholine ring enhances reactivity, making it suitable for substitutions that yield biologically active derivatives .
  • Pharmaceutical Development : It has been investigated as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzyme pathways.

Biological Significance

The compound has shown promise in several biological applications:

  • Enzyme Mechanism Studies : It is employed as a probe to study enzyme mechanisms, helping researchers understand the interactions between enzymes and substrates.
  • Therapeutic Potential : Research indicates that derivatives of this compound may exhibit therapeutic properties, particularly in modulating pathways involved in diseases such as cancer and neurodegenerative disorders .

Medicinal Chemistry

The compound's role as a pharmacological agent is noteworthy:

  • PDE4 Inhibition : Research has highlighted its potential as a phosphodiesterase 4 (PDE4) inhibitor, which could have implications for treating conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory diseases .
  • Cancer Treatment : It has been explored for its ability to modulate the hedgehog signaling pathway, which is critical in cancer biology .

Case Study 1: PDE4 Inhibition

A study demonstrated that compounds derived from 6-(2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid effectively inhibited PDE4D, leading to increased intracellular cAMP levels. This modulation resulted in reduced expression of inflammatory cytokines, suggesting potential therapeutic applications in neurodegenerative diseases .

Case Study 2: Antimicrobial Activity

Research into derivatives of this compound has shown promising results against various bacterial strains. A new series of inhibitors demonstrated efficacy against bacterial DNA gyrase and topoisomerase IV, indicating potential for developing antibiotics .

Properties

IUPAC Name

6-(2,6-dimethylmorpholin-4-yl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-7-4-14(5-8(2)17-7)10-3-9(11(15)16)12-6-13-10/h3,6-8H,4-5H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYFWNTVAOQTIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.